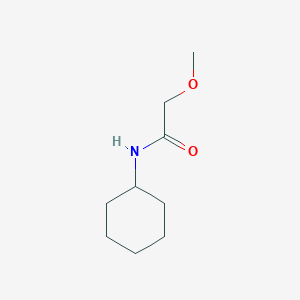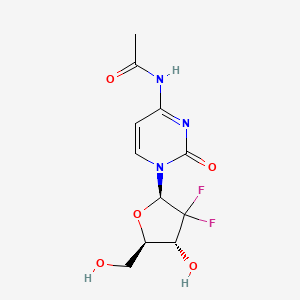![molecular formula C15H10BrCl2NO3 B7468870 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer treatment, as well as other diseases related to abnormal gene expression.
Mécanisme D'action
The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in changes to chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to affect the expression of other genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to have a number of biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis, and modulation of immune system function. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to affect the expression of genes involved in a variety of cellular processes, including DNA repair, cell signaling, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in lab experiments is its specificity for HDACs, which allows for targeted manipulation of gene expression. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to enhance the efficacy of other cancer treatments, making it a potentially useful addition to combination therapies. However, one limitation of using [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in lab experiments is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate. In addition, further studies are needed to determine the optimal dosage and treatment regimens for [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in different types of cancer and other diseases. Finally, investigations into the mechanisms underlying the synergistic effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate with other cancer treatments may lead to new combination therapies with improved efficacy.
Méthodes De Synthèse
The synthesis of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves a multi-step process, starting with the reaction of 2,5-dichloroaniline with ethyl 3-bromobenzoate to form the intermediate 2-(2,5-dichloroanilino)-2-oxoethyl 3-bromobenzoate. This intermediate is then converted to [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate by a series of additional reactions.
Applications De Recherche Scientifique
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been investigated for its potential use in treating other diseases related to abnormal gene expression, such as neurodegenerative disorders and inflammatory diseases.
Propriétés
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3/c16-10-3-1-2-9(6-10)15(21)22-8-14(20)19-13-7-11(17)4-5-12(13)18/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUZVZSQJZEEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)

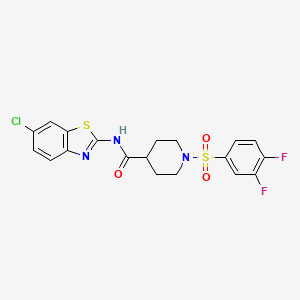
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
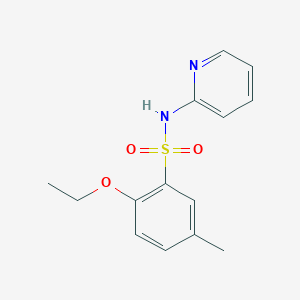
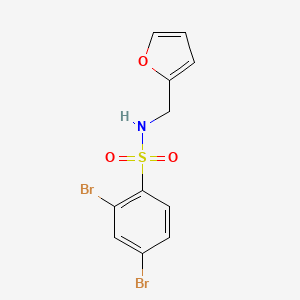

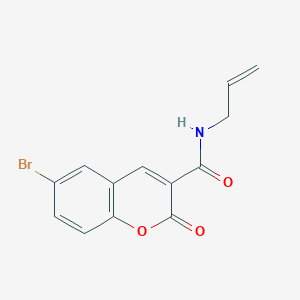


![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)

